N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a trifluoromethoxyphenyl group and a carboxamide group
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of materials with specific electronic and photochemical properties.
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibiotic.
Other 1,8-naphthyridines: These compounds share the naphthyridine core but differ in their substituents, leading to varied biological activities and applications.
Uniqueness
N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide is unique due to its trifluoromethoxyphenyl group, which imparts distinct electronic properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N,N-diethyl-7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c1-4-28(5-2)20(29)17-12-25-19-16(10-9-13(3)26-19)18(17)27-14-7-6-8-15(11-14)30-21(22,23)24/h6-12H,4-5H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMCOHOIDSVPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)OC(F)(F)F)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.